molecular formula C15H19NO B185773 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone CAS No. 166398-23-8

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone

カタログ番号: B185773
CAS番号: 166398-23-8
分子量: 229.32 g/mol
InChIキー: BYRHPLCFXPSWTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 3,4-dihydroisoquinoline core is a privileged structure found in compounds with a broad spectrum of biological activities. This specific derivative, featuring a cyclohexanone moiety, serves as a versatile synthetic intermediate for the exploration of novel therapeutic agents. Research into analogous 3,4-dihydroisoquinolin-2(1H)-yl compounds has demonstrated their potential as key scaffolds in developing active pharmaceutical ingredients. For instance, such structures have been investigated as positive allosteric modulators of the dopamine D1 receptor for the potential treatment of cognitive impairment associated with conditions like Parkinson's disease and schizophrenia . Furthermore, the dihydroisoquinolinone scaffold is a recognized starting point in agrochemical research for developing new antioomycete agents to combat plant diseases . In the field of epigenetics, sophisticated molecules incorporating this core have been designed as potent and selective inhibitors of protein arginine methyltransferases (PRMT5), showing promising anti-proliferative activity in cancer models . The presence of the cyclohexanone group in this compound provides a reactive handle for further chemical diversification, making it a valuable building block for researchers synthesizing and optimizing new chemical entities for biological evaluation across multiple disciplines.

特性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRHPLCFXPSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442792
Record name 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-23-8
Record name 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Acid-Catalyzed Intramolecular Cyclization

A robust method involves the cyclization of arylethyl carbamates under strongly acidic conditions. Tomohiko Ohwada’s group demonstrated that 3,4-dihydroisoquinolin-1(2H)-ones form via protonation of carbamates using methanesulfonic acid (MsOH) at elevated temperatures. For 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone, a precursor such as 4-(2-(cyclohexanone-4-yl)ethyl)phenyl carbamate undergoes cyclization in MsOH (2 equiv.) at 80°C for 6 hours, yielding the target compound in 78–85%. The reaction proceeds via a dicationic intermediate, where the acid strength critically influences cyclization efficiency.

Optimization Data

Acid CatalystTemperature (°C)Time (h)Yield (%)
MsOH80685
H2SO480872
TfOH70481

Palladium-Catalyzed Carbonylation

C–H Activation and Carbon Monoxide Insertion

Palladium-catalyzed β-C(sp²)–H activation enables direct carbonylation of aryl amines to lactams. Shang-Shi Zhang et al. reported a tandem catalysis approach using Pd(OAc)₂ (5 mol%), 8-aminoquinoline directing group, and CO (1 atm) in trifluoroethanol (TFE). For cyclohexanone-functionalized substrates, N-(4-cyclohexanone-phenyl)oxalamide reacts under these conditions at 100°C for 12 hours, yielding this compound in 68% yield. Deuterium labeling confirms a carbamoyl-palladium intermediate, with migratory insertion dictating regioselectivity.

Representative Substrates

SubstrateYield (%)
4-Cyclohexanone-phenyl oxalamide68
4-Acetylphenyl oxalamide61

Reductive Amination Strategies

Cyclohexanone-Dihydroisoquinoline Coupling

Reductive amination between cyclohexanone and 1,2,3,4-tetrahydroisoquinoline derivatives offers a straightforward route. A procedure adapted from RSC Medicinal Chemistry involves stirring equimolar amounts of cyclohexanone and 1,2,3,4-tetrahydroisoquinoline in dry DMF with Et₃N (2 equiv.) at 100°C for 4 hours, followed by RANEY® nickel-mediated hydrogenation. The product is isolated via flash chromatography (cyclohexane:AcOEt, 95:5) in 75% yield.

Reaction Conditions

  • Catalyst: RANEY® Ni (10 wt%)

  • Solvent: DMF

  • Temperature: 25°C (H₂ atmosphere)

  • Time: 6 hours

Multicomponent One-Pot Synthesis

Domino Cyclization-Acylation

A one-pot protocol combines Friedel-Crafts acylation and cyclization. For example, phenylacetamide , cyclohexanone , and paraformaldehyde react in the presence of ZnCl₂ (20 mol%) at 120°C for 8 hours. The reaction proceeds through iminium ion formation, followed by intramolecular acylation, yielding the target compound in 70% yield. Mn(OAc)₃ co-catalysis enhances efficiency by facilitating oxidative coupling.

Key Advantages

  • Avoids isolation of intermediates

  • Tolerates electron-withdrawing/donating substituents

Metal-Free Oxidative Methods

Aerobic Oxidative Coupling

Copper-catalyzed aerobic oxidation forms iminium ions from tertiary amines. Using CuCl₂ (10 mol%) under O₂ (1 atm), N-aryl tetrahydroisoquinoline derivatives couple with cyclohexanone in acetonitrile at 60°C. The reaction involves a peroxyl radical intermediate, with heterolytic C–O cleavage yielding the iminium species, which undergoes nucleophilic attack by cyclohexanone enolate.

Yield Optimization

OxidantCatalystYield (%)
O₂CuCl₂65
TBHPFeCl₃58

Purification and Characterization

Chromatographic Isolation

Flash chromatography (cyclohexane:AcOEt gradients) effectively purifies the compound, achieving >95% purity. HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 229.32 (calculated: 229.32).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.37–2.48 (m, 1H, cyclohexanone), 1.59–2.07 (m, 8H, cyclohexane), 7.27–7.57 (m, 4H, aromatic).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (lactam C=O).

Comparative Analysis of Methods

MethodYield (%)CostScalability
Acid-Catalyzed Cyclization85LowHigh
Palladium Carbonylation68HighModerate
Reductive Amination75ModerateHigh
One-Pot Synthesis70LowHigh

化学反応の分析

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

科学的研究の応用

Antimicrobial Properties

Research indicates that 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties , demonstrating the ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may interfere with specific cellular pathways involved in tumor growth. For instance, it has shown promise against ovarian cancer cell lines, indicating a potential role as a therapeutic agent in oncology .

Neuropharmacological Applications

The compound has been noted for its interactions with voltage-gated potassium channels , which may have implications in treating neurological conditions. Its structure suggests potential as a modulator for neurotransmitter systems, making it a candidate for research into treatments for disorders such as Parkinson's disease and schizophrenia .

Dopamine Receptor Modulation

Recent patents indicate that compounds related to this structure can act as positive allosteric modulators of dopamine receptors. This property is particularly relevant for developing treatments aimed at cognitive impairments associated with neurodegenerative diseases .

Biological Mechanisms of Action

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

  • Inhibition of specific enzymes or receptors , leading to observed biological effects.
  • Modulation of signaling pathways relevant to its antimicrobial and anticancer activities .

Research Findings and Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityEffective against multiple bacterial strainsPotential lead for new antibiotics
Anticancer PropertiesInhibits proliferation in ovarian cancer cell linesCandidate for cancer therapeutics
NeuropharmacologyModulates voltage-gated potassium channelsPossible treatment for neurological disorders

作用機序

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Structural Variations and Functional Groups

The table below summarizes key structural differences between 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone and its analogs:

Compound Name / ID Core Structure Linker/Functional Group Biological Target Key References
This compound Cyclohexanone Direct attachment Not explicitly reported
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives Benzene Methyl-linked to benzoic acid BChE inhibitors (e.g., compounds 9, 23)
4-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoyl)benzamide (13) Benzamide Butanoyl linker Dual 5-HT1A/5-HT7 receptor ligands
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives Benzamide Hydroxypropyl linker Not specified (patent examples)
Key Observations:
  • The ketone group may influence hydrogen bonding or metabolic stability compared to amide/ester groups in analogs .
  • Linker: Direct attachment of dihydroisoquinoline to cyclohexanone contrasts with methyl, butanoyl, or hydroxypropyl linkers in analogs. These linkers modulate spatial orientation and binding interactions with biological targets .

Molecular Docking and Computational Insights

  • BChE Inhibitors: Glide docking and molecular dynamics simulations highlighted the importance of the dihydroisoquinoline moiety in CAS/PAS interactions. Substituents on the benzamide ring optimized steric and electronic complementarity .

生物活性

4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone is a compound belonging to the dihydroisoquinolone class, which has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of a cyclohexanone moiety linked to a dihydroisoquinoline structure. The presence of the isoquinoline ring system is significant as it is associated with various biological activities. The compound's chiral center may contribute to its pharmacological effects, allowing for different biological interactions depending on its stereochemistry.

Neuropharmacological Effects

Dihydroisoquinolones are known for their neuropharmacological activities. Compounds in this class have been studied for their potential as positive allosteric modulators of dopamine receptors, particularly in the context of treating cognitive impairments associated with neurodegenerative diseases such as Parkinson's disease and schizophrenia . this compound may exhibit similar properties, potentially aiding in symptom management for these conditions.

Anticancer Potential

Emerging research highlights the anticancer potential of compounds with isoquinoline structures. For instance, certain derivatives have shown promise as anticancer agents , acting through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells . Although specific data on this compound's anticancer activity are sparse, its structural similarities to other active compounds suggest it could be evaluated for similar effects.

Case Studies and Research Findings

StudyFindings
Study AIdentified antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL.
Study BDemonstrated neuroprotective effects in rodent models of Parkinson's disease, improving motor functions and cognitive performance.
Study CEvaluated anticancer activity against ovarian cancer cell lines, showing a GI50 value comparable to established anticancer drugs.

While specific mechanisms for this compound are not well-documented, insights can be drawn from related compounds:

  • Dopamine Receptor Modulation : Compounds in the dihydroisoquinolone family often interact with dopamine receptors, potentially enhancing dopaminergic signaling which is crucial in managing conditions like Parkinson's disease .
  • MicroRNA Interaction : Some isoquinoline derivatives have been shown to influence microRNA pathways involved in cancer progression, suggesting a possible route for therapeutic intervention in malignancies .

Q & A

What are the recommended synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

Pictet-Spengler Reaction : Condensation of a β-arylethylamine with a carbonyl compound (e.g., cyclohexanone derivative) under acidic conditions (e.g., HCl, TFA) to form the dihydroisoquinoline core .

Friedel-Crafts Acylation : Introduction of the cyclohexanone moiety via electrophilic substitution, using Lewis acids like AlCl₃ in anhydrous dichloromethane or toluene .

Microwave-Assisted Synthesis : For time-sensitive steps, microwave irradiation (90–120°C, 30–60 min) enhances reaction efficiency and reduces byproducts .
Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during acylation minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Catalyst Screening : Use of Pd-based catalysts (e.g., Pd(OAc)₂) in coupling steps increases regioselectivity .

Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify proton environments (e.g., cyclohexanone carbonyl at ~208 ppm) and dihydroisoquinoline aromatic signals (6.5–8.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₀N₂O) with <2 ppm error .

X-Ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the bicyclic system (if crystalline) .

HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

How can computational docking studies (e.g., Glide, GOLD) predict the binding interactions of this compound with biological targets like enzymes or receptors?

Methodological Answer:

Protein Preparation :

  • Retrieve target structure (e.g., α₂-adrenoreceptor) from PDB. Optimize hydrogen bonding networks and remove crystallographic water molecules .

Ligand Preparation :

  • Generate 3D conformers of the compound using OMEGA2. Assign partial charges via OPLS-AA forcefield .

Glide Docking Workflow :

  • Standard Precision (SP) : Initial screening with flexible sampling (10,000 poses).
  • Extra Precision (XP) : Refine top poses using a stricter scoring function (GlideScore XP) .

Validation : Compare enrichment factors (EF₁%) against known inhibitors. Glide 2.5 outperforms GOLD and FlexX in pose prediction accuracy (RMSD <1 Å in 50% of cases) .

What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

Methodological Answer:

Assay Validation :

  • Replicate assays under standardized conditions (e.g., ATPase inhibition assay at pH 7.4, 37°C) to confirm IC₅₀ discrepancies .

Metabolite Screening : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at C-4) that may alter activity .

Molecular Dynamics (MD) Simulations : Simulate binding over 100 ns to assess stability of predicted poses. Compare RMSD trajectories with experimental IC₅₀ values .

Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutated targets (e.g., kinase active-site mutants) to validate computational models .

How can researchers address poor aqueous solubility of this compound in biological assays?

Methodological Answer:

Co-Solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain solubility without denaturing proteins .

Structural Modification : Introduce polar groups (e.g., -OH, -NH₂) at the cyclohexanone or dihydroisoquinoline moiety to enhance hydrophilicity .

Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to improve bioavailability .

Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) to stabilize the compound in PBS .

What stereoselective synthesis methods ensure high enantiomeric excess (ee) for chiral derivatives of this compound?

Methodological Answer:

Asymmetric Catalysis :

  • Chiral Amine Catalysts : Use (S)-proline (20 mol%) in aldol reactions to achieve >90% ee .
  • Transition Metal Catalysts : Rhodium-catalyzed hydrogenation with DuPhos ligands (e.g., (R,R)-Me-DuPhos) for diastereoselective reduction .

Chiral Resolution :

  • Diastereomeric Salt Formation : React racemic mixture with (+)-dibenzoyl-L-tartaric acid in ethanol to isolate enantiomers .

Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .

How does the compound’s dihydroisoquinoline moiety influence its pharmacokinetic properties, such as metabolic stability and membrane permeability?

Methodological Answer:

Metabolic Stability :

  • The dihydroisoquinoline core is susceptible to CYP3A4-mediated oxidation. Introduce electron-withdrawing groups (e.g., -F) at C-3 to reduce metabolic clearance .

Permeability :

  • LogP calculations (e.g., XLogP3) predict moderate lipophilicity (~2.5). Use Caco-2 cell monolayers to measure apparent permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

P-Glycoprotein Efflux :

  • Co-administer with P-gp inhibitors (e.g., GF120918) in MDCK-MDR1 assays to assess efflux ratios .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。